![molecular formula C12H21Cl3N2 B1522932 (3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride CAS No. 1269151-34-9](/img/structure/B1522932.png)
(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride
Vue d'ensemble
Description
(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride, more commonly known as ABM-Dihydrochloride, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 175-177°C and a molecular weight of 315.85 g/mol. ABM-Dihydrochloride has been used in a variety of experiments, ranging from pharmacological studies to biochemistry. This compound is an important tool for scientists to study the properties of various biomolecules and to investigate the mechanisms of action of various drugs.
Applications De Recherche Scientifique
Enzyme Inactivation
The compound's derivatives have been explored for their role in monoamine oxidase B (MAO-B) inactivation. Research indicates that certain analogues of this compound act as time-dependent reversible or irreversible inhibitors of MAO-B, a significant target in neurodegenerative disease research. For instance, the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators through N-methylation reveals the compound's potential in modulating enzyme activity, which is critical for understanding and potentially treating disorders related to neurotransmitter metabolism (Ding & Silverman, 1993).
Protein and Cell Membrane Iodinations
Another significant application of chloroamide derivatives, closely related to the compound , is in the iodination of proteins and cell membranes. This process is essential for studying protein function and cell membrane dynamics. The use of sparingly soluble chloroamides for these purposes minimizes damage to proteins and living cells, highlighting the compound's utility in biochemical research (Fraker & Speck, 1978).
Synthesis of Therapeutic Compounds
Research into derivatives of (3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride also extends to the synthesis of therapeutic agents. For example, the synthesis of sibutramine, a treatment for obesity, involves key steps that could be inspired by methodologies applicable to the synthesis of our compound of interest. This illustrates the broader relevance of such chemical structures in developing pharmacologically active agents (Jeffery et al., 1996).
Propriétés
IUPAC Name |
1-N-[(3-chlorophenyl)methyl]-1-N-methylbutane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2.2ClH/c1-10(14)6-7-15(2)9-11-4-3-5-12(13)8-11;;/h3-5,8,10H,6-7,9,14H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEFYRUAOLAAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)CC1=CC(=CC=C1)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



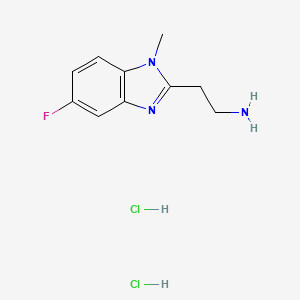

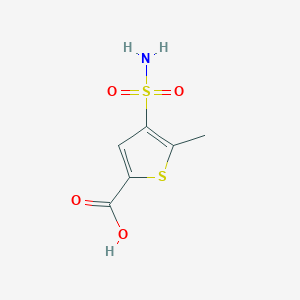

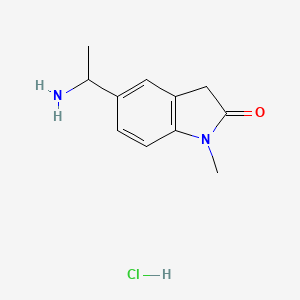
![[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1522860.png)



![Tert-butyl 4-[3-(ethylamino)butanoyl]piperazine-1-carboxylate](/img/structure/B1522867.png)
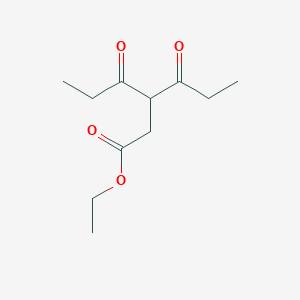
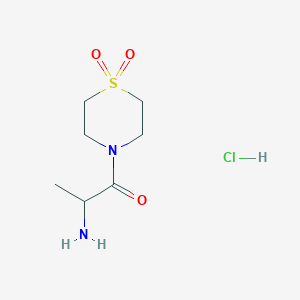
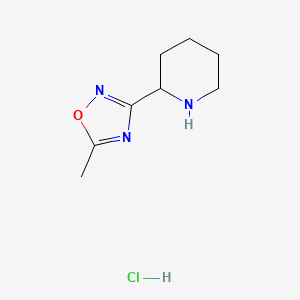
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1522872.png)